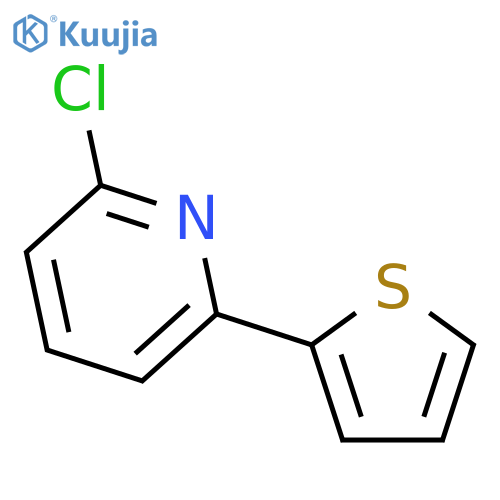

Cas no 35299-70-8 (2-Chloro-6-(thiophen-2-yl)pyridine)

35299-70-8 structure

商品名:2-Chloro-6-(thiophen-2-yl)pyridine

2-Chloro-6-(thiophen-2-yl)pyridine 化学的及び物理的性質

名前と識別子

-

- Pyridine, 2-chloro-6-(2-thienyl)-

- 35299-70-8

- AKOS014985610

- SCHEMBL1573541

- 2-chloro-6-(thiophen-2-yl)pyridine

- 2-Chloro-6-(thiophen-2-yl)pyridine

-

- インチ: InChI=1S/C9H6ClNS/c10-9-5-1-3-7(11-9)8-4-2-6-12-8/h1-6H

- InChIKey: WEULMRIZISAQOJ-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=NC(=C1)Cl)C2=CC=CS2

計算された属性

- せいみつぶんしりょう: 194.99108

- どういたいしつりょう: 194.9909481g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 154

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 41.1Ų

じっけんとくせい

- PSA: 12.89

2-Chloro-6-(thiophen-2-yl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C197846-100mg |

2-Chloro-6-(thiophen-2-yl)pyridine |

35299-70-8 | 100mg |

$ 230.00 | 2022-04-01 | ||

| TRC | C197846-500mg |

2-Chloro-6-(thiophen-2-yl)pyridine |

35299-70-8 | 500mg |

$ 865.00 | 2022-04-01 | ||

| TRC | C197846-1g |

2-Chloro-6-(thiophen-2-yl)pyridine |

35299-70-8 | 1g |

$ 1340.00 | 2022-04-01 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652121-500mg |

2-Chloro-6-(thiophen-2-yl)pyridine |

35299-70-8 | 98% | 500mg |

¥18522.00 | 2024-05-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652121-1g |

2-Chloro-6-(thiophen-2-yl)pyridine |

35299-70-8 | 98% | 1g |

¥27776.00 | 2024-05-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652121-250mg |

2-Chloro-6-(thiophen-2-yl)pyridine |

35299-70-8 | 98% | 250mg |

¥9261.00 | 2024-05-17 |

2-Chloro-6-(thiophen-2-yl)pyridine 関連文献

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

35299-70-8 (2-Chloro-6-(thiophen-2-yl)pyridine) 関連製品

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 624-75-9(Iodoacetonitrile)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量